2-Formylbenzofuran-5-carbonitrile
Overview
Description
2-Formylbenzofuran-5-carbonitrile is an organic compound with the molecular formula C10H5NO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields. The compound is characterized by the presence of a formyl group (-CHO) and a nitrile group (-CN) attached to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylbenzofuran-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-(Hydroxymethyl)benzofuran-5-carbonitrile with appropriate reagents . Another method includes the use of a free radical cyclization cascade to construct the benzofuran ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Formylbenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-Formylbenzofuran-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Formylbenzofuran-5-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. These compounds can modulate biological activities by binding to specific enzymes or receptors, thereby influencing cellular processes. For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
2-Formylbenzofuran: Lacks the nitrile group, making it less reactive in certain chemical reactions.
5-Cyanobenzofuran: Lacks the formyl group, affecting its chemical properties and reactivity.
Uniqueness: 2-Formylbenzofuran-5-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-formyl-1-benzofuran-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-4,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAADTRTZARCQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510517 | |
Record name | 2-Formyl-1-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-82-9 | |
Record name | 2-Formyl-1-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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